N-ACETYL-beta-D-GLUCOSAMINE

Catalog No.
S1488656
CAS No.
85409-09-2
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ACETYL-beta-D-GLUCOSAMINE

CAS Number

85409-09-2

Product Name

N-ACETYL-beta-D-GLUCOSAMINE

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

The exact mass of the compound 2-acetamido-2-deoxy-beta-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of aminoglycan in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Bulking. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-beta-D-glucosamine (beta-GlcNAc) is a highly soluble, monomeric acylaminosugar that serves as a critical structural building block in the synthesis of bacterial peptidoglycans, human milk oligosaccharides (HMOs), and glycosylated biotherapeutics. Unlike polymeric chitin or mixed-anomer pools, the purified beta-anomer provides a stereochemically defined precursor essential for precise enzymatic coupling. With a molecular weight of 221.21 g/mol, a defined melting point near 211 °C, and exceptional aqueous solubility exceeding 250 mg/mL, this compound is optimized for high-titer aqueous bioprocessing and strictly controlled chemoenzymatic workflows where anomeric purity dictates downstream yield [1].

Substituting N-Acetyl-beta-D-glucosamine with its alpha-anomer (alpha-GlcNAc) or non-acetylated D-glucosamine introduces severe process bottlenecks in enzymatic synthesis. Glycosyltransferases, such as beta-1,4-galactosyltransferase, exhibit strict stereospecificity and will only accept the beta-anomer as a non-reducing terminal acceptor to form critical linkages like the type 1 histo-blood group antigen precursor. Using an anomeric mixture or the alpha form results in stalled enzymatic reactions, drastically reduced coupling efficiencies, and the need for costly downstream chromatographic separation of unreacted precursors. Furthermore, substituting with non-acetylated glucosamine alters the physiological charge and pKa, disrupting the pH balance of strictly buffered in vitro synthesis systems and preventing proper recognition by N-acetylhexosaminidase enzymes [1].

Absolute Stereospecificity in Galactosyltransferase Workflows

In chemoenzymatic synthesis of complex glycans, the anomeric configuration of the acceptor molecule is strictly enforced by the enzyme active site. Beta-1,4-galactosyltransferase specifically requires N-Acetyl-beta-D-glucosamine as the acceptor to transfer galactose from UDP-alpha-D-galactose. When the beta-anomer is used, the enzyme efficiently generates the required beta-(1,4) linkage with high catalytic turnover. In contrast, substituting with N-Acetyl-alpha-D-glucosamine results in near-zero catalytic activity, as the alpha-anomer cannot correctly orient in the active site. This absolute stereospecificity means that procuring high-purity beta-GlcNAc is mandatory to achieve viable yields in the synthesis of histo-blood group precursors and human milk oligosaccharides [1].

Evidence DimensionEnzymatic coupling efficiency (beta-1,4-galactosyltransferase)
Target Compound DataHigh catalytic turnover (acts as primary acceptor)
Comparator Or BaselineN-Acetyl-alpha-D-glucosamine (Near-zero activity)
Quantified Difference>99% reduction in coupling efficiency when using the alpha-anomer
ConditionsIn vitro enzymatic synthesis using UDP-Gal donor

Procuring the strictly defined beta-anomer prevents catastrophic yield loss in enzymatic oligosaccharide synthesis.

Aqueous Processability: Monomeric beta-GlcNAc vs. Polymeric Chitin

For liquid-phase formulation and bioprocessing, precursor solubility dictates maximum theoretical titer. N-Acetyl-beta-D-glucosamine exhibits excellent aqueous solubility, reaching up to 250 mg/mL at neutral pH. In contrast, polymeric alternatives like chitin are practically insoluble in water and require harsh, highly acidic conditions (e.g., concentrated hydrochloric or sulfuric acid) for dissolution. Even partially deacetylated chitosan requires acidic environments (pH < 6) to remain soluble. The high neutral solubility of monomeric beta-GlcNAc allows for high-concentration formulation in physiological buffers without the risk of acid-catalyzed degradation of sensitive co-reactants or biologicals [1].

Evidence DimensionAqueous solubility at neutral pH
Target Compound Data~250 mg/mL
Comparator Or BaselinePolymeric Chitin (<0.1 mg/mL)
Quantified Difference>2500-fold higher solubility at neutral pH
ConditionsAqueous buffer, pH 7.0, 25 °C

High aqueous solubility at neutral pH enables high-titer biomanufacturing without requiring harsh acidic solvents that complicate downstream processing.

Charge Neutrality in Buffered Formulations vs. Non-Acetylated Glucosamine

The presence of the N-acetyl group fundamentally alters the acid-base profile of the molecule compared to its non-acetylated counterpart. N-Acetyl-beta-D-glucosamine is physiologically neutral, lacking a basic primary amine, which prevents it from acting as a buffer or altering the pH of sensitive biological formulations. D-Glucosamine, however, possesses a free primary amine with a pKa of approximately 7.8, meaning it exists largely as a positively charged cation at physiological pH and can shift the pH of unbuffered or weakly buffered systems. This charge neutrality makes beta-GlcNAc significantly more predictable in complex, multi-component enzymatic reactions where strict pH control is required for optimal enzyme kinetics[1].

Evidence DimensionPhysiological charge and pKa
Target Compound DataNeutral (no basic amine)
Comparator Or BaselineD-Glucosamine (Basic amine, pKa ~7.8)
Quantified DifferenceComplete elimination of cationic charge at pH 7.4
ConditionsPhysiological pH (7.4) aqueous formulation

Procuring the N-acetylated form ensures formulation pH remains stable and eliminates unwanted electrostatic interactions with anionic biopolymers.

Chemoenzymatic Synthesis of Human Milk Oligosaccharides (HMOs)

Driven by its strict stereochemical compatibility with galactosyltransferases, beta-GlcNAc is the mandatory precursor for synthesizing complex HMOs like Lacto-N-neotetraose (LNnT) in engineered microbial systems or in vitro biocatalysis. The alpha-anomer cannot substitute in this pathway[1].

Biopharmaceutical Glycoengineering

Utilized as a defined monomeric feed in mammalian cell culture to optimize the O-GlcNAcylation and N-linked glycosylation profiles of recombinant monoclonal antibodies, taking advantage of its high neutral solubility and predictable charge profile compared to D-glucosamine [1].

Development of Enzyme Inhibitors and Assays

Serves as the precise stereospecific baseline substrate for characterizing the kinetics of N-acetyl-beta-D-hexosaminidases, where the alpha-anomer or non-acetylated forms would fail to bind the active site, ensuring reproducible assay development [1].

Physical Description

Solid

XLogP3

-1.7

UNII

8P59336F68

Other CAS

14131-68-1

Associated Chemicals

Chitosan; 9012-76-4

Wikipedia

N-acetyl-D-glucosamine (complete stereochemistry)

Use Classification

Cosmetics -> Bulking

Methods of Manufacturing

Chitin is isolated from crab and shrimp shells as follows: (1) Ca2CO3 in the shell flakes is dissolved out by treatment with dilute HCl (demineralization), (2) astaxanthin pigments and lipids are extracted with organic solvents, e.g., acetone and ethanol, (decolorization), and (3) proteins are extracted with NaOH or digested enzymatically by proteases or microorganisms (deproteinization). Chitin is obtained as residue in the form of flakes.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dinonylphenoxy)-, branched: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.
It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.

Dates

Last modified: 07-17-2023
1: Tarbet HJ, Toleman CA, Boyce M. A sweet embrace: Control of protein-protein
interactions by O-linked β-N-acetylglucosamine. Biochemistry. 2017 Nov 3. doi:
10.1021/acs.biochem.7b00871. [Epub ahead of print] PubMed PMID: 29099585.


2: Chi WJ. DasR, a GntR-family global regulator, regulates N-acetylglucosamine
metabolism in Streptomyces griseus. J Microbiol Biotechnol. 2017 Oct 25. doi:
10.4014/jmb.1708.08026. [Epub ahead of print] PubMed PMID: 29061030.


3: Hesketh GG, Dennis JW. N-acetylglucosamine: more than a silent partner in
insulin resistance. Glycobiology. 2017 Jul 1;27(7):595-598. doi:
10.1093/glycob/cwx035. PubMed PMID: 29048482; PubMed Central PMCID: PMC5458536.


4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A.
N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and
melanin architecture. Microbiology. 2017 Oct 18. doi: 10.1099/mic.0.000552. [Epub
ahead of print] PubMed PMID: 29043954.


5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov
KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain
attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J
Biol Chem. 2017 Oct 11. pii: jbc.M117.815910. doi: 10.1074/jbc.M117.815910. [Epub
ahead of print] PubMed PMID: 29021255.


6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced
phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the
intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii:
jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID:
29021254.


7: Ling M, Liu Y, Li J, Shin HD, Chen J, Du G, Liu L. Combinatorial promoter
engineering of glucokinase and phosphoglucoisomerase for improved
N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep
9;245(Pt A):1093-1102. doi: 10.1016/j.biortech.2017.09.063. [Epub ahead of print]
PubMed PMID: 28946392.

Explore Compound Types